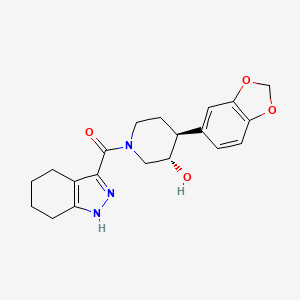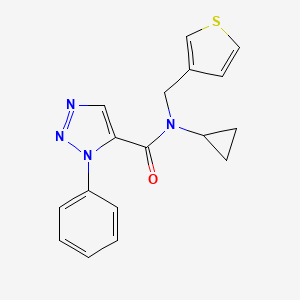![molecular formula C20H28N2O4 B3811475 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide](/img/structure/B3811475.png)
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide
Overview
Description
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide, also known as CR845, is a small molecule drug that has been developed as a non-opioid analgesic agent. It is a kappa opioid receptor agonist that has been shown to be effective in treating acute and chronic pain in preclinical and clinical studies.
Mechanism of Action
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide acts as a selective kappa opioid receptor agonist, which activates the kappa opioid receptor in the central nervous system. This activation leads to the inhibition of pain signals and the release of endogenous opioids, which can further reduce pain perception. Unlike traditional opioids, this compound does not activate the mu opioid receptor, which is responsible for the development of tolerance, dependence, and addiction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce pain perception, inflammation, and itching by activating the kappa opioid receptor. Additionally, this compound has been shown to have anti-depressant and anti-anxiety effects, as well as the potential to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide in lab experiments is its selectivity for the kappa opioid receptor, which allows for the investigation of the specific effects of kappa receptor activation. Additionally, this compound has been shown to have a low risk of dependence and addiction, making it a safer alternative to traditional opioids. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in animal models.
Future Directions
For the research and development of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide include investigating its use in combination with other non-opioid analgesics and exploring its potential use in other conditions, such as depression and anxiety.
Scientific Research Applications
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide has been extensively studied for its potential use as a non-opioid analgesic agent. It has been shown to be effective in treating acute and chronic pain in preclinical and clinical studies, including postoperative pain, osteoarthritis pain, and neuropathic pain. Additionally, this compound has been investigated for its potential use in treating pruritus (itching) associated with various conditions, such as chronic kidney disease and cholestatic liver disease.
Properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxybutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-2-16(23)13-21-19(24)14-5-7-17(8-6-14)26-18-9-11-22(12-10-18)20(25)15-3-4-15/h5-8,15-16,18,23H,2-4,9-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZHRZAABJLCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3811401.png)

![2-[4-(6-oxo-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B3811418.png)

![2-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-4-quinolinol](/img/structure/B3811435.png)
![2-(2,4-dimethoxy-3-methylbenzyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3811440.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3811447.png)
![(2R*,6S*)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B3811462.png)
![1-cyclopropyl-6-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B3811473.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N'-(2-ethoxyphenyl)-N-methylmalonamide](/img/structure/B3811486.png)
![1-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B3811494.png)
![1-ethyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3811502.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B3811512.png)
